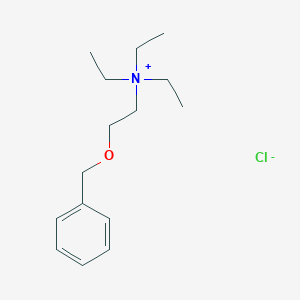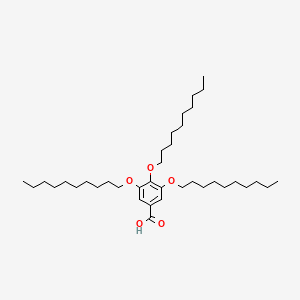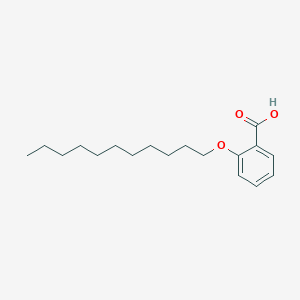
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester is a chemical compound with the molecular formula C11H10F4O4. It is characterized by the presence of a benzoic acid core substituted with a hydroxy group and a tetrafluoropropoxy group, and it is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of an acid catalyst and methanol as the esterifying agent. The process may involve heating the reaction mixture to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms in the tetrafluoropropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The tetrafluoropropoxy group may enhance the compound’s lipophilicity and membrane permeability, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-hydroxy-4-methoxy-, methyl ester: Similar structure but with a methoxy group instead of a tetrafluoropropoxy group.
Benzoic acid, 2-hydroxy-4-(trifluoromethoxy)-, methyl ester: Contains a trifluoromethoxy group instead of a tetrafluoropropoxy group.
Uniqueness
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-, methyl ester is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Propriétés
Numéro CAS |
651331-89-4 |
|---|---|
Formule moléculaire |
C11H10F4O4 |
Poids moléculaire |
282.19 g/mol |
Nom IUPAC |
methyl 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoate |
InChI |
InChI=1S/C11H10F4O4/c1-18-9(17)7-3-2-6(4-8(7)16)19-5-11(14,15)10(12)13/h2-4,10,16H,5H2,1H3 |
Clé InChI |
SDAYCHAEANDPAH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)OCC(C(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)




![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)



